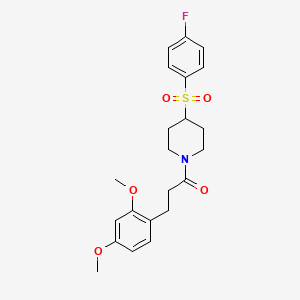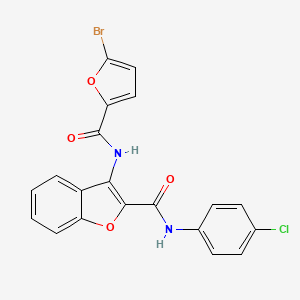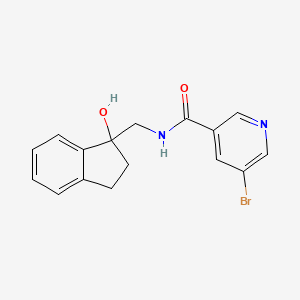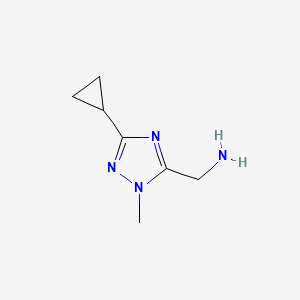
3-(2,4-Dimethoxyphenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethoxyphenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H26FNO5S and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Selective Ligand for Receptors
This compound and its derivatives have been explored for their affinity and selectivity towards specific receptors, such as the 5-HT2A receptor. Research has shown that certain sulfur-containing analogues demonstrate selective affinity, suggesting potential applications in targeting serotonin receptors for therapeutic purposes (Wang, Wen, Huang, Bi, & Tan, 2001).
Role in Treating Psychoses and Other Conditions
Compounds similar in structure to 3-(2,4-Dimethoxyphenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one have been patented for their use as serotonin 5HT2A receptor antagonists. These are useful in treating conditions such as schizophrenia, depression, anxiety, drug addiction, and more, highlighting the compound's significance in psychiatric and neurological therapeutic development (Habernickel, 2002).
Structural and Molecular Studies
Extensive structural characterization and molecular structure studies of related compounds reveal insights into their chemical behavior and interaction potential. For instance, crystal and molecular structure studies provide a foundation for understanding the conformational preferences and reactivity of these molecules, which is essential for designing drugs with optimal efficacy and reduced side effects (Naveen, Prasad, Manjunath, Kumar, Rangappa, Lokanath, & Sridhar, 2015).
Antimicrobial and Antifungal Applications
Research into derivatives of this compound has identified significant antimicrobial and antifungal activities, suggesting potential applications in agricultural biotechnology and infectious disease treatment. These studies evaluate the structure-activity relationship to optimize the compounds for maximum efficacy against pathogens affecting crops like tomatoes (Vinaya, Kavitha, Ananda Kumar, Benaka Prasad, Chandrappa, Deepak, Nanjunda Swamy, Umesha, & Rangappa, 2009).
Potential in Alzheimer's Disease Treatment
The synthesis of N-substituted derivatives of a related compound has been evaluated as new drug candidates for Alzheimer's disease. These studies focus on enzyme inhibition activity against acetylcholinesterase, a target for Alzheimer's therapy, demonstrating the compound's potential in neurodegenerative disease treatment (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).
Propriétés
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO5S/c1-28-18-7-3-16(21(15-18)29-2)4-10-22(25)24-13-11-20(12-14-24)30(26,27)19-8-5-17(23)6-9-19/h3,5-9,15,20H,4,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAITLIAPKTCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2802015.png)
![N-allyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinamine](/img/structure/B2802016.png)
![5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2802018.png)
![4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B2802019.png)
![1-(4-methylphenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2802021.png)

![4-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2802025.png)

![2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2802029.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide](/img/structure/B2802030.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2802032.png)
![N-cyclopropyl-4-{[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2802033.png)
![4-{1-[2-(dimethylamino)ethyl]-1H-indol-3-yl}butanoic acid](/img/structure/B2802035.png)
